Betaine aldehyde

Description

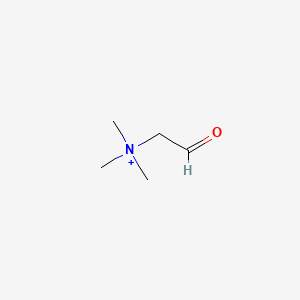

Structure

2D Structure

3D Structure

Properties

CAS No. |

7418-61-3 |

|---|---|

Molecular Formula |

C5H12NO+ |

Molecular Weight |

102.15 g/mol |

IUPAC Name |

trimethyl(2-oxoethyl)azanium |

InChI |

InChI=1S/C5H12NO/c1-6(2,3)4-5-7/h5H,4H2,1-3H3/q+1 |

InChI Key |

SXKNCCSPZDCRFD-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC=O |

Canonical SMILES |

C[N+](C)(C)CC=O |

Other CAS No. |

7418-61-3 |

physical_description |

Solid |

Synonyms |

etaine aldehyde glycine betaine aldehyde |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Enduring Significance of Betaine Aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine (B1666868) aldehyde, a pivotal intermediate in the biosynthesis of the osmoprotectant glycine (B1666218) betaine, has been a subject of scientific inquiry for over half a century. Its discovery was intrinsically linked to the broader investigation of choline (B1196258) metabolism and the mechanisms of stress tolerance in a diverse range of organisms, from bacteria to plants and mammals. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of betaine aldehyde, the elucidation of its metabolic pathway, and the key experimental methodologies that have been instrumental in its study. Quantitative data on the kinetics of the enzymes involved are presented, and detailed experimental protocols are provided to facilitate further research in this field.

Historical Context and Discovery

The journey to understanding this compound began with investigations into the metabolic fate of choline. Early studies in the mid-20th century focused on the enzymatic oxidation of choline in mammalian tissues. A landmark 1954 paper by Rothschild and Barron in the Journal of Biological Chemistry provided the first detailed characterization of an enzyme responsible for the oxidation of a choline metabolite, which they termed "this compound dehydrogenase" (BADH)[1]. This work laid the foundation for recognizing this compound as a distinct metabolic intermediate.

Subsequent research, particularly in the context of plant physiology and stress adaptation, further illuminated the significance of this compound. In the late 1980s, the focus expanded to the initial step of choline oxidation in plants. A pivotal 1989 study by Brouquisse and colleagues provided evidence for a ferredoxin-dependent choline monooxygenase (CMO) in spinach chloroplasts, the enzyme responsible for converting choline to this compound[2][3]. This discovery was crucial as it differentiated the plant pathway from the choline dehydrogenase-mediated pathway found in many bacteria and animals.

The cloning and molecular characterization of the genes encoding both CMO and BADH in the 1990s marked a significant milestone, enabling detailed studies on their regulation, structure, and the potential for genetic engineering to enhance stress tolerance in crops.

Key Milestones in this compound Research:

-

1954: Rothschild and Barron provide the first detailed description of this compound dehydrogenase (BADH) and its role in oxidizing this compound.[1]

-

1989: Brouquisse et al. report the discovery of a ferredoxin-dependent choline monooxygenase (CMO) in spinach, identifying the first step in this compound synthesis in plants.[2][3]

-

1990s: Molecular cloning and characterization of genes for both BADH and CMO are achieved, opening new avenues for research into their function and regulation.

-

Present: Ongoing research focuses on the intricate regulatory mechanisms of the this compound pathway and its potential applications in agriculture and medicine.

The this compound Metabolic Pathway

This compound is a transient but essential intermediate in the two-step biosynthesis of glycine betaine from choline. This pathway is a key component of the cellular response to osmotic stress in a wide array of organisms.

The synthesis of this compound from choline is catalyzed by two primary classes of enzymes:

-

Choline Monooxygenase (CMO): Found in plants, CMO is a Rieske-type iron-sulfur enzyme that utilizes reduced ferredoxin and O2 to hydroxylate choline, which then rearranges to form this compound.

-

Choline Dehydrogenase/Oxidase: In many bacteria and animals, the conversion of choline to this compound is catalyzed by a flavin-dependent choline dehydrogenase or choline oxidase.

Once formed, this compound is rapidly and irreversibly oxidized to glycine betaine by the enzyme This compound Dehydrogenase (BADH) , an NAD(P)+-dependent enzyme.

Quantitative Data

The enzymatic reactions involved in the synthesis and conversion of this compound have been characterized in various organisms. The following tables summarize key quantitative data for the primary enzymes in the pathway.

Table 1: Michaelis-Menten Constants (Km) for Enzymes of the this compound Pathway

| Enzyme | Organism | Substrate | Km Value | Reference |

| Choline Dehydrogenase | Rat Liver Mitochondria | Choline | 0.14-0.27 mM | [1] |

| This compound Dehydrogenase | Pseudomonas aeruginosa | This compound | 453 ± 52 µM | |

| NADP+ | 62 ± 7 µM | |||

| NAD+ | 229 ± 5 µM | |||

| This compound Dehydrogenase | Avena sativa (Oat) | This compound | 5 µM | |

| 3-Aminopropionaldehyde | 0.54 µM | |||

| 4-Aminobutyraldehyde | 24 µM |

Table 2: Cellular Concentrations of Betaine under Normal and Stress Conditions

| Organism/Cell Type | Condition | Betaine Concentration | Reference |

| Carrot Cells | 100 mM NaCl | 93-101 µmol/g dry weight | [2] |

| Calf Growth Plate Chondrocytes | Resting Zone | ~1.8 mM (intracellular) | [4] |

| Hypertrophic Zone | ~7.4 mM (intracellular) | [4] | |

| Human Plasma | Normal | 15.2-66.3 µmol/L | [5] |

Note: Direct quantitative data for the intracellular concentration of this compound is scarce in the literature. This is likely due to its nature as a highly reactive and transient intermediate that is rapidly converted to glycine betaine.

Experimental Protocols

The study of this compound and its associated enzymes relies on a variety of biochemical assays. The following are detailed protocols for the key enzymes involved in its metabolism.

This compound Dehydrogenase (BADH) Assay

This spectrophotometric assay measures the activity of BADH by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD(P)+ to NAD(P)H.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

-

This compound solution (e.g., 10 mM stock)

-

NAD+ or NADP+ solution (e.g., 10 mM stock)

-

Enzyme preparation (cell extract or purified enzyme)

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL of 100 mM potassium phosphate buffer (pH 8.0)

-

100 µL of 10 mM NAD(P)+ solution (final concentration 1 mM)

-

50 µL of enzyme preparation

-

-

Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration and to measure any background absorbance changes.

-

Initiate the reaction by adding 50 µL of 10 mM this compound solution (final concentration 0.5 mM).

-

Immediately mix the contents of the cuvette by inversion and begin monitoring the change in absorbance at 340 nm over time.

-

Record the linear rate of absorbance increase.

-

Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H at 340 nm (6.22 mM⁻¹ cm⁻¹).

Choline Monooxygenase (CMO) Assay

The assay for CMO is more complex due to the instability of its product, this compound, and its dependence on a reducing system. A common method is a coupled radiometric assay.

Materials:

-

[¹⁴C]Choline

-

Purified this compound Dehydrogenase (BADH) from a source like E. coli

-

NAD+

-

A system for providing reduced ferredoxin (e.g., illuminated thylakoids or NADPH with ferredoxin-NADP+ reductase)

-

Reaction buffer (e.g., HEPES buffer, pH 8.0)

-

Ion-exchange chromatography resin (e.g., Dowex 1-X8)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing:

-

Reaction buffer

-

A system to generate reduced ferredoxin

-

Excess purified BADH

-

NAD+

-

Enzyme preparation containing CMO

-

-

Pre-incubate the mixture at the desired temperature.

-

Initiate the reaction by adding [¹⁴C]Choline.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding acid or boiling).

-

Separate the product, [¹⁴C]glycine betaine, from the unreacted [¹⁴C]choline using ion-exchange chromatography. [¹⁴C]glycine betaine will be retained on an anion-exchange column, while the positively charged [¹⁴C]choline will pass through.

-

Elute the [¹⁴C]glycine betaine from the column.

-

Quantify the amount of radioactivity in the eluate using a scintillation counter.

-

Calculate the CMO activity based on the amount of [¹⁴C]glycine betaine formed.

Conclusion

The discovery of this compound and the subsequent elucidation of its metabolic pathway have been fundamental to our understanding of cellular adaptation to environmental stress. From the early enzymatic studies to the modern era of molecular biology and genetic engineering, research on this compound continues to provide valuable insights. The detailed historical context, quantitative data, and experimental protocols presented in this guide are intended to serve as a comprehensive resource for researchers dedicated to advancing our knowledge of this critical metabolic intermediate and its broader implications for agriculture and human health.

References

- 1. Measurement of the formation of this compound and betaine in rat liver mitochondria by a high pressure liquid chromatography-radioenzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plastid-expressed this compound dehydrogenase gene in carrot cultured cells, roots, and leaves confers enhanced salt tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular betaine concentrations in growth plate chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

betaine aldehyde biosynthesis pathway in plants

An In-depth Technical Guide to the Betaine (B1666868) Aldehyde Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the face of increasing environmental challenges, understanding the mechanisms of plant stress tolerance is paramount. One of the key strategies employed by many plant species to combat abiotic stresses such as salinity, drought, and extreme temperatures is the accumulation of compatible solutes.[1] Glycine (B1666218) betaine (GB), a quaternary ammonium (B1175870) compound, is among the most effective of these osmoprotectants.[2][3] It plays a crucial role in osmotic adjustment, stabilization of proteins and membranes, and detoxification of reactive oxygen species (ROS), thereby protecting cellular machinery under adverse conditions.[3][4][5]

The biosynthesis of glycine betaine in higher plants is a two-step enzymatic pathway that originates from choline (B1196258). The intermediate in this pathway is betaine aldehyde. This guide provides a detailed technical overview of the this compound biosynthesis pathway, focusing on the core enzymes, regulatory networks, quantitative data, and key experimental protocols relevant to its study.

The Core Biosynthetic Pathway

In higher plants, glycine betaine is synthesized from choline through a two-step oxidation process, with this compound as the intermediate.[6][7] This pathway is primarily localized within the chloroplasts in many species, linking its function directly to the photosynthetic apparatus.[4][8]

-

Step 1: Choline to this compound: The first and committing step is the oxidation of choline to form this compound. This reaction is catalyzed by the enzyme Choline Monooxygenase (CMO) .[2][8]

-

Step 2: this compound to Glycine Betaine: The toxic intermediate, this compound, is subsequently and irreversibly oxidized to glycine betaine. This reaction is catalyzed by the enzyme This compound Dehydrogenase (BADH) .[2][9][10]

Caption: The two-step enzymatic pathway for glycine betaine synthesis in plants.

Key Enzymes and Their Regulation

The synthesis of this compound and its subsequent conversion to glycine betaine are catalyzed by two distinct enzymes whose expression and activity are tightly regulated, particularly in response to environmental stress.

Choline Monooxygenase (CMO)

Choline monooxygenase is a ferredoxin-dependent stromal enzyme that catalyzes the first, rate-limiting step in GB biosynthesis.[8][11] It is characterized as an unusual Rieske-type [2Fe-2S] iron-sulfur protein.[8][12] The expression and activity of CMO are significantly induced by abiotic stresses such as high salinity and drought.[8][11][13] For example, in sugar beet and spinach, CMO mRNA, protein, and enzyme activity levels can increase 3- to 7-fold under salt stress.[8][13] This stress-inducible expression underscores its critical role in initiating the protective response.[7]

This compound Dehydrogenase (BADH)

This compound Dehydrogenase is a soluble, NAD⁺-dependent enzyme that catalyzes the final step in the pathway.[2] BADH is considered a key regulator of glycine betaine formation and its activity is crucial for preventing the accumulation of the toxic this compound intermediate.[9][14] Like CMO, BADH gene expression is upregulated in response to various abiotic stresses.[9][15] Beyond its role in stress tolerance, BADH has been implicated in other plant functions, including the production of 2-acetyl-1-pyrroline, a key fragrance compound in aromatic rice varieties.[16]

Signaling and Regulatory Networks

The induction of the this compound biosynthesis pathway is part of a complex signaling network that allows plants to respond and adapt to environmental threats. Abiotic stresses trigger signaling cascades that lead to the transcriptional activation of the CMO and BADH genes.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway has been identified as a key player in this regulatory process.[9][14] Stress signals are perceived and transduced through a series of phosphorylation events, ultimately activating transcription factors that bind to stress-responsive elements in the promoters of the BADH and CMO genes.[10][15][17] This leads to increased synthesis of the respective enzymes and subsequent accumulation of glycine betaine, enhancing the plant's stress tolerance.[9]

Caption: Simplified signaling pathway for stress-induced glycine betaine accumulation.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the this compound biosynthesis pathway, compiled from various studies.

Table 1: Enzyme Kinetic Properties

| Enzyme | Plant Source | Substrate | Apparent Kₘ | Reference |

|---|---|---|---|---|

| BADH | Spinach | This compound | ~16 µM | [18] |

| BADH | Sugar Beet | This compound | ~20 µM | [18] |

| Choline Dehydrogenase* | Rat Liver Mitochondria | Choline | 0.14 - 0.27 mM | [19] |

Note: Data from a non-plant source is included for comparative purposes, as detailed plant CMO kinetics are less commonly reported.

Table 2: Glycine Betaine Accumulation in Response to Stress

| Plant Species | Stress Condition | Tissue | GB Concentration (µmol/g dry weight) | Fold Increase | Reference |

|---|---|---|---|---|---|

| Sorghum | -0.8 MPa Salinity | Young Leaf Blades | 70-75 | ~6-7x | [20] |

| Barley | 200 mM NaCl | Leaves | ~80-90 | ~7x | [21] |

| Wheat | Field Salinity | Leaves | 40-60 | ~3-4x | [20] |

| Sugar Beet (Gold) | Normal | Pulp/Peel | 2-5 mg/g | N/A |[22] |

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is essential for studying the this compound pathway.

Protocol 1: this compound Dehydrogenase (BADH) Activity Assay

This protocol describes a common spectrophotometric assay for BADH activity by monitoring the reduction of NAD⁺ to NADH.[23]

Materials:

-

Plant tissue extract (e.g., leaf homogenate)

-

Assay Buffer: 100 mM Potassium Phosphate, pH 8.0

-

Substrate: 1.0 mM this compound

-

Cofactor: 0.3 mM NAD⁺ (or NADP⁺)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction mixture in a 1-cm cuvette by combining the assay buffer, NAD⁺, and this compound.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a specific volume of the plant enzyme extract.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 5 minutes).

-

The rate of NADH formation is proportional to the BADH activity. Calculate the activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Caption: Experimental workflow for the spectrophotometric BADH assay.

Protocol 2: Choline Monooxygenase (CMO) Assay

Assaying for CMO is more complex due to the requirement for a reduced ferredoxin system. This is an adapted protocol concept.[24]

Materials:

-

Plant chloroplast stroma extract

-

Assay Buffer

-

Choline substrate (e.g., [¹⁴C]-labeled choline)

-

A system to provide reduced ferredoxin (e.g., isolated thylakoids with an electron donor under illumination, or a chemical reduction system).

-

This compound Dehydrogenase (BADH) and NAD⁺ for a coupled assay, or a method to quantify this compound.

Procedure (Coupled Assay Concept):

-

Prepare a reaction mixture containing the buffer, choline, NAD⁺, excess purified BADH, and the ferredoxin reduction system.

-

Add the plant extract containing CMO to initiate the reaction.

-

Incubate under conditions that support ferredoxin reduction (e.g., illumination).

-

The CMO produces this compound, which is immediately converted to glycine betaine by the coupled BADH, producing NADH.

-

The rate of reaction can be monitored by the increase in absorbance at 340 nm, which corresponds to the CMO activity.

-

Alternatively, if using radiolabeled choline, the reaction can be stopped and the products (this compound, glycine betaine) separated by HPLC and quantified by scintillation counting.[19]

Caption: Workflow for a coupled spectrophotometric CMO assay.

Protocol 3: Quantification of Glycine Betaine

Several methods exist for quantifying GB in plant tissues. A periodide assay is a common spectrophotometric method.[20]

Materials:

-

Dried, ground plant tissue

-

Deionized water

-

2 N H₂SO₄

-

Cold potassium tri-iodide (I₂-KI) solution

-

1,2-dichloroethane

-

Spectrophotometer

Procedure:

-

Extract the plant tissue with deionized water by shaking overnight.

-

Centrifuge the extract and collect the supernatant.

-

Mix an aliquot of the supernatant with 2 N H₂SO₄.

-

Add cold I₂-KI solution, vortex, and store on ice for several hours to precipitate periodide crystals.

-

Centrifuge in the cold, discard the supernatant, and dissolve the periodide crystals in 1,2-dichloroethane.

-

Allow the solution to stand for 2-3 hours at room temperature.

-

Read the absorbance of the organic layer at 365 nm.

-

Quantify the concentration using a standard curve prepared with known concentrations of glycine betaine.

Conclusion and Future Perspectives

The this compound biosynthesis pathway is a cornerstone of abiotic stress tolerance in many plant species. The key enzymes, CMO and BADH, are critical regulatory points that are transcriptionally activated by complex signaling networks in response to environmental cues.[9] Genetic engineering efforts to introduce or enhance this pathway in non-accumulating or low-accumulating crop plants have shown promise in improving their resilience to drought, salinity, and temperature stress.[10][17][25]

Future research will likely focus on elucidating the upstream signaling components that regulate CMO and BADH expression, exploring the potential for engineering more efficient versions of these enzymes, and understanding the precise subcellular transport and localization of the pathway's components. Such knowledge is vital for developing novel strategies to enhance crop productivity and ensure global food security in a changing climate.

References

- 1. The role of glycine betaine in the protection of plants from stress: clues from transgenic plants. | Semantic Scholar [semanticscholar.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Glycinebetaine and abiotic stress tolerance in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses [frontiersin.org]

- 5. Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Choline monooxygenase, an unusual iron-sulfur enzyme catalyzing the first step of glycine betaine synthesis in plants: Prosthetic group characterization and cDNA cloning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | this compound Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity [frontiersin.org]

- 11. Osmotic stress induces expression of choline monooxygenase in sugar beet and amaranth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional characterization of choline monooxygenase, an enzyme for betaine synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nishat2013.wordpress.com [nishat2013.wordpress.com]

- 14. researchgate.net [researchgate.net]

- 15. orbi.uliege.be [orbi.uliege.be]

- 16. This compound dehydrogenase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic engineering of glycine betaine synthesis: plant this compound dehydrogenases lacking typical transit peptides are targeted to tobacco chloroplasts where they confer this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of the formation of this compound and betaine in rat liver mitochondria by a high pressure liquid chromatography-radioenzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ars.usda.gov [ars.usda.gov]

- 21. researchgate.net [researchgate.net]

- 22. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 24. An improved choline monooxygenase assay (Conference) | OSTI.GOV [osti.gov]

- 25. Genetic engineering of glycine betaine biosynthesis to enhance abiotic stress tolerance in plants [jstage.jst.go.jp]

An In-depth Technical Guide to Betaine Aldehyde: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaine (B1666868) aldehyde, also known as glycine (B1666218) betaine aldehyde, is a crucial intermediate metabolite in the oxidative pathway of choline (B1196258).[1][2] As a quaternary ammonium (B1175870) compound, it plays a significant role in glycine, serine, and threonine metabolism across a wide range of organisms, from bacteria to humans.[3][4] Its primary biological function is as the direct precursor to glycine betaine, a potent osmoprotectant that helps cells survive under osmotic stress.[5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological pathways associated with this compound, along with relevant experimental methodologies.

Chemical Structure and Identifiers

This compound is a quaternary ammonium ion characterized by a nitrogen atom substituted with three methyl groups and a 2-oxoethyl group.[4] In aqueous solutions, it predominantly exists (99%) in its diol (hydrate) form.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | trimethyl(2-oxoethyl)azanium | [3][4][6] |

| Systematic Name | N,N,N-Trimethyl-2-oxoethan-1-aminium | [2][3] |

| Common Names | This compound, Glycine this compound | [3] |

| CAS Number | 7418-61-3 (ion), 7758-31-8 (chloride salt) | [2][3] |

| Molecular Formula | C₅H₁₂NO⁺ | [3][4] |

| SMILES | C--INVALID-LINK--(C)CC=O | [4][6][7] |

| InChI | InChI=1S/C5H12NO/c1-6(2,3)4-5-7/h5H,4H2,1-3H3/q+1 | [4][6] |

| InChIKey | SXKNCCSPZDCRFD-UHFFFAOYSA-N | [4][6] |

Physicochemical Properties

This compound is typically supplied as a crystalline solid, often in its chloride salt form, which appears as a powder.[1][2] While some properties like melting and boiling points are not well-defined, its solubility and other key characteristics have been documented.[8]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 102.15 g/mol (ion), 137.61 g/mol (chloride) | [1][4] |

| Monoisotopic Mass | 102.091889006 Da | [4][6] |

| Physical State | Solid / Crystalline powder | [1][2] |

| pKa (Strongest Basic) | -8.2 (Predicted) | [9] |

| Polar Surface Area | 17.07 Ų | [9] |

| Hydrogen Bond Acceptor Count | 1 | [9] |

| Hydrogen Bond Donor Count | 0 | [9] |

| Rotatable Bond Count | 2 | [9] |

| Solubility | Water: 50 mg/mLPBS (pH 7.2): 5 mg/mLDMSO: 1 mg/mL | [1][2] |

| Storage Temperature | 2-8°C or -20°C for long-term stability | [1][2] |

Biological Role and Metabolic Pathways

This compound is a central node in choline metabolism, serving as the intermediate in the two-step oxidation of choline to glycine betaine.[2] This pathway is essential for producing glycine betaine, which functions as a critical osmoprotectant and a methyl group donor.[5] The conversion is catalyzed by two key enzymes: choline dehydrogenase (or choline oxidase) and this compound dehydrogenase.[3]

This pathway is not only crucial for osmoregulation but also participates in the metabolism of glycine, serine, and threonine.[3] this compound can be found in the cytoplasm and mitochondria of various cells, including those in the kidney and neurons.[3]

Key Enzymes in this compound Metabolism

Choline Dehydrogenase / Choline Oxidase

The first step, the conversion of choline to this compound, is catalyzed by either choline dehydrogenase (CDH) or choline oxidase. CDH is a mitochondrial enzyme that transfers electrons to an acceptor, while choline oxidase is typically a flavoprotein that uses oxygen as the electron acceptor.

This compound Dehydrogenase (BADH)

This compound dehydrogenase (EC 1.2.1.8) is the critical enzyme that catalyzes the irreversible NAD(P)⁺-dependent oxidation of this compound to glycine betaine.[5][10] BADH enzymes are found across all domains of life and exhibit diversity in substrate specificity and coenzyme usage.[5] In bacteria like Pseudomonas aeruginosa, BADH is essential for growth when choline is the sole carbon and nitrogen source and plays a role in protecting against osmotic stress.[10]

Experimental Protocols

The purification and characterization of enzymes involved in this compound metabolism are fundamental for research. Below is a summarized protocol for the purification of this compound Dehydrogenase (BADH) from Pseudomonas aeruginosa, based on established methodologies.[10]

Protocol: Rapid Purification of this compound Dehydrogenase

Objective: To purify BADH from choline-grown Pseudomonas aeruginosa cells to homogeneity.

Materials:

-

P. aeruginosa cell paste

-

Buffer A: 50 mM sodium phosphate (B84403), 1 mM EDTA, 1 mM β-mercaptoethanol, pH 7.4

-

Buffer B: Buffer A + 1 M NaCl

-

DEAE-Sepharose column

-

2',5'-ADP–Sepharose column

-

Bradford reagent for protein assay

-

Spectrophotometer

Methodology:

-

Cell Lysis: Resuspend cell paste in Buffer A and lyse cells using sonication or a French press. Centrifuge at high speed to obtain a cell-free extract.

-

Ion-Exchange Chromatography:

-

Load the cell-free extract onto a DEAE-Sepharose column pre-equilibrated with Buffer A.

-

Wash the column with Buffer A to remove unbound proteins.

-

Elute bound proteins with a linear gradient of 0 to 0.5 M NaCl in Buffer A.

-

Collect fractions and assay for BADH activity. Pool the active fractions.

-

-

Affinity Chromatography:

-

Load the pooled active fractions onto a 2',5'-ADP–Sepharose column pre-equilibrated with Buffer A.

-

Wash the column extensively with Buffer A to remove non-specifically bound proteins.

-

Elute BADH using a pulse of 1 M NaCl in Buffer A.

-

The eluted fractions should contain highly purified BADH.

-

-

Enzyme Assay (Spectrophotometric):

-

Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.4), 1 mM NADP⁺, and 1 mM this compound.

-

Initiate the reaction by adding the purified enzyme fraction.

-

Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH.

-

One unit of activity is the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.[10]

-

-

Purity Analysis: Assess the purity of the final sample using SDS-PAGE. The BADH from P. aeruginosa should appear as a single band at approximately 61 kDa.[10]

Conclusion

This compound is a fundamentally important molecule at the crossroads of choline metabolism and cellular stress response. Its chemical properties as a quaternary amine aldehyde dictate its role as a transient but vital intermediate. Understanding its structure, properties, and the enzymes that govern its transformation, such as BADH, is critical for research in areas ranging from microbiology and plant science to human metabolic disorders. The methodologies presented provide a foundation for further investigation into this key metabolite and its associated biological pathways.

References

- 1. synthetic (organic), ≥99% (TLC), Choline metabolite, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Glycine this compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C5H12NO+ | CID 249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0001252) [hmdb.ca]

- 7. PubChemLite - this compound (C5H12NO) [pubchemlite.lcsb.uni.lu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. P. aeruginosa Metabolome Database: this compound (PAMDB000309) [pseudomonas.umaryland.edu]

- 10. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Betaine Aldehyde in Osmotic Stress Tolerance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmotic stress, a major environmental factor limiting plant growth and productivity, triggers a cascade of physiological and molecular responses in organisms. A key adaptation is the accumulation of compatible solutes, which help maintain cellular turgor and protect macromolecules. Glycine (B1666218) betaine (B1666868) (GB) is a highly effective osmoprotectant, and its biosynthesis is a critical component of stress tolerance. Betaine aldehyde, a toxic intermediate in this pathway, plays a pivotal role. Its efficient conversion to glycine betaine by the enzyme this compound dehydrogenase (BADH) is crucial for both osmoprotection and detoxification. This technical guide provides a comprehensive overview of the role of this compound in osmotic stress tolerance, focusing on its biosynthesis, the function of key enzymes, and the signaling pathways that regulate this process. It also includes detailed experimental protocols for the quantification of this compound and the characterization of BADH, along with a compilation of quantitative data from various studies.

Introduction

Osmotic stress, resulting from conditions such as high salinity and drought, poses a significant threat to agriculture and natural ecosystems. Plants and other organisms have evolved intricate mechanisms to cope with these challenges. One of the most important strategies is the synthesis and accumulation of osmolytes, small, soluble molecules that do not interfere with cellular metabolism even at high concentrations.

Glycine betaine is a quaternary ammonium (B1175870) compound that serves as a potent osmoprotectant.[1] It accumulates in the cytoplasm to balance the osmotic potential of the vacuole and the external environment, thereby preventing water loss and maintaining cell turgor.[1] Furthermore, GB can stabilize the structures of proteins and membranes, protecting them from the denaturing effects of high ion concentrations and dehydration.[2]

The biosynthesis of glycine betaine from choline (B1196258) is a two-step process. In the first step, choline is oxidized to this compound. This reaction is catalyzed by choline monooxygenase (CMO) in plants. The second and final step is the irreversible oxidation of this compound to glycine betaine, a reaction catalyzed by this compound dehydrogenase (BADH).[3] this compound itself is a reactive and potentially toxic compound; therefore, its rapid conversion to glycine betaine is essential for cellular health.[2] The activity of BADH is a key regulatory point in the glycine betaine biosynthesis pathway and is often upregulated in response to osmotic stress.[4][5]

This guide will delve into the multifaceted role of this compound in osmotic stress tolerance, providing researchers with the necessary background and methodologies to investigate this critical metabolic pathway.

The Glycine Betaine Biosynthesis Pathway

The primary pathway for glycine betaine synthesis in many organisms, including plants and bacteria, is the oxidation of choline.

-

Step 1: Choline to this compound: Choline is converted to this compound. In higher plants, this step is catalyzed by choline monooxygenase (CMO), a ferredoxin-dependent enzyme located in the chloroplast stroma.[6]

-

Step 2: this compound to Glycine Betaine: this compound is then oxidized to glycine betaine by this compound dehydrogenase (BADH), an NAD(P)+-dependent enzyme.[7] In plants, BADH is also primarily located in the chloroplasts.[6]

The intermediate, this compound, is a reactive aldehyde that can cause cellular damage if it accumulates. Therefore, the efficient functioning of BADH is critical not only for the production of the osmoprotectant glycine betaine but also for the detoxification of this harmful intermediate.

Quantitative Data on this compound and Related Molecules in Osmotic Stress

The following tables summarize quantitative data from various studies on the changes in this compound, glycine betaine, and BADH activity under osmotic stress conditions.

Table 1: Changes in Glycine Betaine (GB) and this compound Dehydrogenase (BADH) Activity in Response to Salt Stress

| Organism | Stress Condition | Parameter | Fold Change/Value | Reference |

| Barley (Hordeum vulgare) | 200 mM NaCl | BADH mRNA levels (leaves) | ~8-fold increase | [4] |

| Barley (Hordeum vulgare) | 200 mM NaCl | BADH mRNA levels (roots) | ~2-fold increase | [4] |

| Transgenic Carrot Cells | 100 mM NaCl | BADH Enzyme Activity | ~8-fold increase | [1] |

| Transgenic Carrot Cells | 100 mM NaCl | Betaine Accumulation | 50- to 54-fold increase | [1] |

| Thioalkalivibrio versutus D301 | 3.0 M NaCl vs 0.4 M NaCl | Glycine Betaine | 8.1 vs 0.2 µmol/mg protein | [8] |

| Durum Wheat (Triticum durum) | Salt Stress (low light) | Glycine Betaine (leaves) | Up to 317 µmol/g FW | [9] |

| Maize (Zea mays) | 125 mM NaCl | Vacuolar NHX activity | 29.1% increase | [10] |

Table 2: Kinetic Parameters of this compound Dehydrogenase (BADH)

| Organism | Substrate | Km (µM) | Vmax (U/mg protein) | Reference |

| Pseudomonas aeruginosa | This compound | 453 ± 52 | - | [11] |

| Pseudomonas aeruginosa | NADP+ | 62 ± 7 | 121 ± 4 | [11] |

| Pseudomonas aeruginosa | NAD+ | 229 ± 5 | 133 ± 4 | [11] |

| Atlantic Oyster | This compound | 100 | - | [12] |

| Chesapeake Bay Oyster | This compound | 360 | - | [12] |

Signaling Pathways Regulating this compound Metabolism

The expression of the BADH gene is tightly regulated by complex signaling networks that are activated in response to osmotic stress. The Mitogen-Activated Protein Kinase (MAPK) and Abscisic Acid (ABA) signaling pathways are two of the most important regulatory cascades.[2][13]

-

MAPK Signaling Pathway: Osmotic stress can lead to the activation of a MAPK cascade. This typically involves a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). Activated MAPKs can then phosphorylate downstream targets, including transcription factors that regulate the expression of stress-responsive genes like BADH.[2] Specific MAPKs such as MPK6, MPK9, and MPK12 have been implicated in the abiotic stress response.[2]

-

ABA Signaling Pathway: Abscisic acid is a key phytohormone involved in the response to osmotic stress. Under stress conditions, ABA levels increase, leading to the activation of ABA receptors. This initiates a signaling cascade that involves protein phosphatases (e.g., PP2Cs) and protein kinases (e.g., SnRK2s). Activated SnRK2s can then phosphorylate transcription factors (e.g., WRKY, NAC) that bind to the promoter region of the BADH gene, leading to its upregulation.[2][5]

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of the this compound dehydrogenase gene in barley in response to osmotic stress and abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Basics: Northern Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of the Biosynthetic Pathway of Glycine Betaine That Is Responsible for Salinity Tolerance in Halophilic Thioalkalivibrio versutus D301 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glycine betaine increases salt tolerance in maize (Zea mays L.) by regulating Na+ homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound dehydrogenase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plant Osmotic Stress Signaling: MAPKKKs Meet SnRK2s - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Betaine Aldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine (B1666868) aldehyde, a reactive carbonyl compound, serves as a critical intermediate in the biosynthesis of the potent osmoprotectant, glycine (B1666218) betaine, across a wide range of organisms, from bacteria to plants and animals. Its transient nature and low intracellular concentrations make its detection and quantification challenging, yet understanding its metabolic context is crucial for research in stress physiology, metabolic engineering, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of betaine aldehyde, detailing its biosynthesis and catabolism, summarizing key enzymatic data, and presenting detailed experimental protocols for its study.

Introduction

This compound (N,N,N-trimethyl-2-oxoethanaminium) is a quaternary ammonium (B1175870) compound that primarily functions as the penultimate precursor in the synthesis of glycine betaine. Glycine betaine is a highly effective compatible solute, accumulated by a diverse array of organisms to mitigate the detrimental effects of osmotic and other environmental stresses. The metabolic pathway leading to glycine betaine, and consequently the transient existence of this compound, is a key adaptation for survival in challenging environments.

This guide explores the natural occurrence of this compound in various biological systems, provides quantitative data on the kinetics of the enzymes governing its metabolism, and offers detailed experimental methodologies for its investigation.

Biosynthesis and Catabolism of this compound

The primary route for this compound formation is the oxidation of choline (B1196258). This is a two-step process that ultimately yields glycine betaine.

2.1. Choline Oxidation Pathway

In the majority of organisms, glycine betaine is synthesized from choline in two sequential enzymatic reactions, with this compound as the intermediate.[1]

-

Step 1: Choline to this compound: Choline is oxidized to this compound. This reaction is catalyzed by either a choline monooxygenase (CMO) in plants or a choline dehydrogenase (CDH) or choline oxidase in animals and microorganisms.[2][3]

-

Step 2: this compound to Glycine Betaine: this compound is subsequently and rapidly oxidized to glycine betaine by the enzyme This compound dehydrogenase (BADH) .[1] This step is largely considered irreversible.

2.2. Alternative Pathways in Microorganisms

Some microorganisms have evolved an alternative pathway for glycine betaine synthesis that does not involve choline or this compound. This pathway proceeds through the stepwise methylation of glycine, catalyzed by enzymes such as glycine/sarcosine N-methyltransferase and sarcosine/dimethylglycine N-methyltransferase.

Natural Occurrence and Quantitative Data

Direct quantification of endogenous this compound across a wide range of organisms is scarce in scientific literature. This is largely attributed to its transient nature and low steady-state concentrations. The high efficiency of this compound dehydrogenase (BADH) ensures that this compound is quickly converted to glycine betaine, preventing its accumulation to potentially toxic levels. Studies have shown that during active choline oxidation, less than 10% of the intermediate this compound is released into the reaction medium, indicating it remains largely enzyme-bound.

While comprehensive tables of this compound concentrations are not feasible due to the lack of available data, the following tables summarize the kinetic properties of the key enzymes involved in its metabolism. This information provides valuable insights into the metabolic flux and the factors controlling the intracellular levels of this compound.

Table 1: Kinetic Properties of Choline Monooxygenase (CMO) and Choline Dehydrogenase/Oxidase (CDH/CO)

| Organism | Enzyme | Substrate | Km (µM) | Vmax (units/mg protein) | Optimal pH | Reference |

| Spinacia oleracea (Spinach) | Choline Monooxygenase | Choline | 200-500 | Not Reported | 8.0-8.5 | [2] |

| Arthrobacter globiformis | Choline Oxidase | Choline | 1500 | 6.4 s-1 (kcat) | 7.0 | |

| Rattus norvegicus (Rat) Liver Mitochondria | Choline Dehydrogenase | Choline | 140-270 | Not Reported | Not Reported | [4] |

Table 2: Kinetic Properties of this compound Dehydrogenase (BADH)

| Organism | Substrate | Km (µM) | Vmax (units/mg protein) | Optimal pH | Reference |

| Pseudomonas aeruginosa | This compound | 453 ± 52 | 121 ± 4 (NADP+), 133 ± 4 (NAD+) | 8.0-8.5 | [5] |

| Spinacia oleracea (Spinach) | This compound | 10-30 | Not Reported | 8.0-8.5 | [2] |

| Rattus norvegicus (Rat) Liver | This compound | 50-100 | Not Reported | 8.8 | [6][7] |

Signaling Pathways and Experimental Workflows

4.1. Metabolic Pathway of Choline Oxidation

The following diagram illustrates the two-step oxidation of choline to glycine betaine, highlighting the central role of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Glycinebetaine Biosynthesis in Response to Osmotic Stress Depends on Jasmonate Signaling in Watermelon Suspension Cells [frontiersin.org]

- 4. Measurement of the formation of this compound and betaine in rat liver mitochondria by a high pressure liquid chromatography-radioenzymatic assay [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Choline and this compound oxidation by rat liver mitochondria [periodicos.capes.gov.br]

- 7. Choline and this compound oxidation by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Menace: A Technical Guide to the Cellular Toxicity of Betaine Aldehyde Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine (B1666868) aldehyde, a metabolic intermediate in the choline (B1196258) oxidation pathway, is a reactive aldehyde that, under normal physiological conditions, is efficiently detoxified to the osmoprotectant betaine by the enzyme betaine aldehyde dehydrogenase (BADH). However, impairment of BADH activity can lead to the intracellular accumulation of this compound, a scenario with potentially cytotoxic consequences. This technical guide provides an in-depth exploration of the toxic effects of this compound accumulation in cells. It covers the biochemical mechanisms of toxicity, including oxidative stress, protein glycation, and mitochondrial dysfunction. Detailed experimental protocols for studying these effects are provided, along with a summary of key quantitative data. Furthermore, this guide presents visual representations of the pertinent metabolic and signaling pathways, as well as experimental workflows, to facilitate a deeper understanding of the cellular response to this compound stress. This document is intended to be a valuable resource for researchers investigating cellular metabolism, aldehyde toxicity, and for professionals in drug development seeking to understand potential off-target effects or to identify new therapeutic targets.

Introduction

This compound is a quaternary ammonium (B1175870) compound and a key intermediate in the metabolic pathway that converts choline to glycine (B1666218) betaine.[1][2] This pathway is crucial for the synthesis of betaine, which acts as an important osmolyte and a methyl group donor. The conversion of this compound to betaine is catalyzed by the NAD(P)+-dependent enzyme this compound dehydrogenase (BADH).[3] Under circumstances of genetic defects in the ALDH7A1 gene (which encodes an isoform of BADH), or in conditions of excessive oxidative stress that can inactivate BADH, this compound can accumulate within the cell, leading to a state of "aldehyde stress."[4] Like other reactive aldehydes, this compound possesses the potential to react with and damage cellular macromolecules, leading to a cascade of cytotoxic events.[5][6][7]

This guide will systematically explore the multifaceted toxic effects of this compound accumulation, providing researchers with the necessary background and methodologies to investigate this often-overlooked aspect of cellular metabolism.

Biochemical Mechanisms of this compound Toxicity

The toxicity of this compound accumulation stems from its reactive aldehyde group, which can participate in several detrimental cellular reactions.

Oxidative Stress

The accumulation of this compound is hypothesized to induce oxidative stress through two primary mechanisms:

-

Direct Generation of Reactive Oxygen Species (ROS): The enzymatic oxidation of choline to this compound by choline dehydrogenase can produce hydrogen peroxide (H₂O₂) as a byproduct.[5] Elevated levels of the substrate, choline, in the context of impaired BADH activity, could lead to an increased flux through this initial step and consequently, higher ROS production.

-

Depletion of Antioxidant Defenses: Reactive aldehydes can adduct to and inactivate key antioxidant enzymes, such as glutathione (B108866) peroxidase and superoxide (B77818) dismutase, thereby compromising the cell's ability to neutralize ROS.

Protein Glycation and Adduct Formation

The aldehyde group of this compound can react non-enzymatically with the free amino groups of proteins, particularly the ε-amino group of lysine (B10760008) residues, in a process known as glycation.[8] This reaction forms Schiff bases that can undergo further rearrangements to form more stable advanced glycation end-products (AGEs). The consequences of protein glycation are manifold and can include:

-

Enzyme Inactivation: Adduction at the active site or allosteric sites of enzymes can lead to a loss of function.

-

Protein Aggregation: Covalent cross-linking between proteins can promote the formation of insoluble aggregates.

-

Disruption of Cellular Signaling: Modification of signaling proteins can alter their activity and lead to aberrant downstream signaling.

Mitochondrial Dysfunction

Mitochondria are central to cellular metabolism and are also a primary site of ROS production. This compound accumulation can impact mitochondrial function in several ways:

-

Impairment of the Electron Transport Chain: The oxidation of choline to this compound occurs within the mitochondria.[1] Dysregulation of this pathway could perturb the mitochondrial redox state and the function of the electron transport chain, leading to a decrease in ATP production.

-

Induction of Mitochondrial Permeability Transition (MPT): Oxidative stress and the accumulation of damaged proteins can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors.[9]

Quantitative Data on this compound Toxicity

The following table summarizes key kinetic parameters related to this compound metabolism, which are crucial for understanding the dynamics of its accumulation and detoxification.

| Parameter | Organism/Enzyme | Value | Reference |

| Km for this compound | Pseudomonas aeruginosa BADH | 453 ± 52 µM | [10] |

| Km for NADP+ | Pseudomonas aeruginosa BADH | 62 ± 7 µM | [10] |

| Km for NAD+ | Pseudomonas aeruginosa BADH | 229 ± 5 µM | [10] |

| Ki for this compound (Substrate Inhibition) | Pseudomonas aeruginosa BADH | 4.6 ± 1.4 mM | [10] |

| Km for Choline | Rat Liver Mitochondrial Choline Dehydrogenase | 0.14-0.27 mM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the toxic effects of this compound accumulation.

Cell Culture and Induction of this compound Accumulation

-

Cell Lines: Human hepatoma cell lines such as HepG2 are a relevant model due to the liver's central role in choline metabolism. Fibroblast cell lines like NIH/3T3 can also be used for general cytotoxicity studies.

-

Induction of this compound Accumulation:

-

BADH Inhibition: Treat cells with a known inhibitor of aldehyde dehydrogenases, such as disulfiram (B1670777) or cyanamide, to block the conversion of this compound to betaine.

-

Substrate Loading: Concurrently, supplement the culture medium with choline chloride (e.g., 1-10 mM) to drive the production of this compound.

-

Control Groups: Include appropriate controls: untreated cells, cells treated with the BADH inhibitor alone, and cells treated with choline chloride alone.

-

Cytotoxicity Assays

-

MTT Assay (Cell Viability):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (or induce its accumulation as described in 4.1) for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

-

LDH Assay (Membrane Integrity):

-

Culture and treat cells as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measurement of Oxidative Stress

-

Intracellular ROS Detection (DCFH-DA Assay):

-

Culture cells in a 96-well black plate.

-

Treat cells with this compound or induce its accumulation.

-

Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Wash the cells again to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

-

Analysis of Protein Adducts

-

Mass Spectrometry-based Proteomics:

-

Treat cells to induce this compound accumulation.

-

Lyse the cells and extract total protein.

-

Digest the proteins into peptides using trypsin.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5][6][7][8][11][12]

-

Search the MS/MS data against a protein database, including a variable modification corresponding to the mass of this compound (+101.0789 Da) on lysine, histidine, and cysteine residues.

-

Assessment of Mitochondrial Dysfunction

-

Mitochondrial Membrane Potential (JC-1 Assay):

-

Culture and treat cells as desired.

-

Incubate the cells with JC-1 dye (e.g., 5 µg/mL) for 15-30 minutes at 37°C.[9][13][14][15][16]

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[9][13][14][15][16]

-

Quantify the ratio of red to green fluorescence to assess changes in mitochondrial membrane potential.[9][13][14][15][16]

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells to induce apoptosis.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[5][17][18][19]

-

-

Caspase Activity Assay:

-

Prepare cell lysates from treated and control cells.

-

Measure the activity of caspases (e.g., caspase-3, -9) using a colorimetric or fluorometric assay kit based on the cleavage of a specific substrate.

-

Intracellular this compound Quantification

-

HPLC-based Method:

-

Lyse the cells and deproteinize the lysate (e.g., by perchloric acid precipitation).

-

Derivatize the aldehyde in the supernatant with a suitable agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH).[15]

-

Separate the derivatized this compound by reverse-phase high-performance liquid chromatography (HPLC).[1][4][20]

-

Detect the derivative using a UV detector and quantify based on a standard curve.[1][4][20]

-

Signaling Pathways and Visualizations

The accumulation of reactive aldehydes is known to activate stress-responsive signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound's effect on these pathways is limited, it is plausible that it would trigger similar responses.

Putative Signaling Pathway Activated by this compound

The diagram below illustrates the hypothetical activation of the JNK and p38 MAPK pathways in response to this compound-induced cellular stress.

Metabolic Pathway of Choline Oxidation

The following diagram illustrates the metabolic conversion of choline to glycine betaine, highlighting the critical role of BADH in detoxifying this compound.

Experimental Workflow for Assessing this compound Cytotoxicity

This diagram outlines a typical experimental workflow for investigating the cytotoxic effects of this compound.

Conclusion

The accumulation of this compound represents a significant, yet underappreciated, source of cellular stress. Its reactivity towards cellular macromolecules can initiate a cascade of events, including oxidative stress, protein damage, and mitochondrial dysfunction, ultimately leading to cell death. This technical guide has provided a comprehensive overview of the toxic effects of this compound, supported by detailed experimental protocols and visual aids to facilitate further research in this area. A deeper understanding of the mechanisms of this compound toxicity is crucial for elucidating its role in various pathological conditions and for the development of novel therapeutic strategies. For drug development professionals, an awareness of the potential for compounds to disrupt choline metabolism and lead to this compound accumulation is essential for preclinical safety assessments. Future research should focus on obtaining more quantitative data on the cytotoxic effects of this compound in various cell types and on definitively identifying the signaling pathways that are activated in response to this cellular stressor.

References

- 1. Measurement of the formation of this compound and betaine in rat liver mitochondria by a high pressure liquid chromatography-radioenzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. statalist.org [statalist.org]

- 3. This compound | C5H12NO+ | CID 249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HPLC MS Method for Analysis of Trimethylglycine (Betaine) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. medicaljournalssweden.se [medicaljournalssweden.se]

- 6. researchgate.net [researchgate.net]

- 7. publications.aston.ac.uk [publications.aston.ac.uk]

- 8. Alpha,beta-unsaturated aldehydes adducts to actin and albumin as potential biomarkers of carbonylation damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. helixchrom.com [helixchrom.com]

- 11. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein adducts of aldehydic lipid peroxidation products identification and characterization of protein adducts using an aldehyde/keto-reactive probe in combination with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

- 16. abpbio.com [abpbio.com]

- 17. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. researchgate.net [researchgate.net]

- 20. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]

Regulation of Gene Expression by Betaine Aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaine (B1666868) aldehyde, a quaternary ammonium (B1175870) compound, is a critical intermediate in the biosynthesis of glycine (B1666218) betaine (GB), a potent osmoprotectant.[1] The accumulation of GB is a key adaptive response in a wide range of organisms, from bacteria to plants and animals, enabling them to tolerate various abiotic stresses such as salinity, drought, and extreme temperatures.[2] The regulation of betaine aldehyde levels, primarily through the expression of the enzyme this compound dehydrogenase (BADH), is a focal point of cellular stress response mechanisms. This technical guide provides an in-depth overview of the signaling pathways that govern the expression of genes responsive to this compound, with a particular focus on the BADH gene. It also presents quantitative data on gene expression, detailed experimental protocols for relevant assays, and visual representations of the core signaling and experimental workflows.

Core Signaling Pathways in this compound-Responsive Gene Expression

The cellular response to stressors that lead to the production of this compound involves a complex interplay of signaling cascades. The upregulation of the BADH gene, which catalyzes the conversion of this compound to glycine betaine, is a central event in this response.[3] This process is primarily mediated by the Mitogen-Activated Protein Kinase (MAPK) pathway and is further modulated by the phytohormones Abscisic Acid (ABA) and Jasmonic Acid (JA).[4]

MAPK Signaling Pathway

The MAPK cascade is a highly conserved signaling module in eukaryotes that transduces extracellular stimuli into intracellular responses.[5][6] In the context of abiotic stress, the MAPK pathway plays a pivotal role in activating downstream targets, including the BADH gene. The general cascade involves a series of phosphorylation events from a MAP Kinase Kinase Kinase (MAPKKK) to a MAP Kinase Kinase (MAPKK) and finally to a MAP Kinase (MAPK), which then phosphorylates target proteins, including transcription factors that regulate gene expression.[7]

Caption: MAPK signaling cascade leading to BADH gene expression.

Abscisic Acid (ABA) Signaling Pathway

ABA is a key phytohormone that regulates various aspects of plant growth, development, and stress responses.[8][9] Under abiotic stress conditions, ABA levels increase, triggering a signaling cascade that leads to the expression of stress-responsive genes, including BADH.[10] The core ABA signaling module consists of ABA receptors, protein phosphatases 2C (PP2Cs), and Snf1-related protein kinases 2 (SnRK2s).[11] In the absence of ABA, PP2Cs inactivate SnRK2s. Upon stress, ABA binds to its receptors, which in turn inhibit PP2Cs, allowing for the activation of SnRK2s. Activated SnRK2s then phosphorylate downstream transcription factors that induce the expression of ABA-responsive genes.[12]

Caption: ABA signaling pathway inducing BADH gene expression.

Jasmonic Acid (JA) Signaling Pathway

Jasmonates are a class of lipid-derived phytohormones that regulate plant defense and development.[1][13] JA signaling also crosstalks with abiotic stress responses.[14][15] The core of JA signaling involves the F-box protein COI1, JASMONATE ZIM-domain (JAZ) repressor proteins, and transcription factors such as MYC2. In the absence of JA, JAZ proteins repress the activity of transcription factors. Upon stress, bioactive JA conjugates bind to the SCF(COI1) complex, leading to the ubiquitination and subsequent degradation of JAZ repressors. This releases the transcription factors to activate the expression of JA-responsive genes, which can include BADH.[16]

Caption: JA signaling pathway leading to BADH gene expression.

Quantitative Data on Gene and Protein Expression

The expression of the BADH gene and the activity of its protein product are significantly modulated by various abiotic stresses. The following tables summarize quantitative data from selected studies.

| Species | Stress Condition | Tissue | Fold Change in BADH mRNA | Reference |

| Barley (Hordeum vulgare) | High Salt | Leaves | ~8-fold increase | [10] |

| Barley (Hordeum vulgare) | High Salt | Roots | ~2-fold increase | [10] |

| Wheat (Triticum aestivum) | 50 mM NaCl (72h) | Not specified | Highest expression | [17] |

| Wheat (Triticum aestivum) | 100 mM NaCl (24h) | Not specified | Highest expression | [17] |

| Rice (Oryza sativa) | GB + 0.15 mg/L OFF | Roots | 1.50-fold increase | [18] |

| Rice (Oryza sativa) | GB + 0.15 mg/L OFF | Shoots | 1.81-fold increase | [18] |

| Species | Condition | Fold Change in BADH Activity/Accumulation | Reference |

| Transgenic Carrot Cells | 100 mM NaCl | ~8-fold increase in BADH activity | [19] |

| Transgenic Carrot Cells | 100 mM NaCl | 55-fold increase in betaine accumulation | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of gene expression by this compound.

Quantitative Real-Time RT-PCR (qRT-PCR) for BADH Gene Expression

This protocol allows for the sensitive and accurate quantification of BADH mRNA levels.[20][21]

Caption: Workflow for qRT-PCR analysis of BADH gene expression.

Methodology:

-

RNA Isolation: Extract total RNA from plant tissues using a commercial kit or a standard protocol like the Trizol method. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR:

-

Prepare a reaction mixture containing cDNA template, BADH-specific forward and reverse primers, SYBR Green master mix, and nuclease-free water.

-

Use a validated housekeeping gene (e.g., Actin, Tubulin) as an internal control for normalization.[22][23]

-

Perform the qPCR reaction in a real-time PCR thermal cycler with a typical program:

-

Initial denaturation: 95°C for 5-10 min.

-

40 cycles of:

-

Denaturation: 95°C for 15 sec.

-

Annealing/Extension: 60°C for 1 min.

-

-

-

Include a melting curve analysis to verify the specificity of the amplified product.[21]

-

-

Data Analysis: Calculate the relative expression of the BADH gene using the 2-ΔΔCt method.

Northern Blot Analysis of BADH mRNA

Northern blotting is a classic technique to determine the size and relative abundance of specific mRNA transcripts.[24][25]

Caption: Workflow for Northern blot analysis of BADH mRNA.

Methodology:

-

RNA Electrophoresis: Separate 10-20 µg of total RNA per lane on a formaldehyde-containing agarose gel.

-

Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action.

-

Probe Labeling: Prepare a labeled DNA or RNA probe specific for the BADH gene using methods such as random priming with 32P-dCTP or non-radioactive labeling systems.

-

Hybridization: Pre-hybridize the membrane to block non-specific binding sites, then hybridize with the labeled BADH probe overnight at an appropriate temperature (e.g., 42°C or 65°C depending on the probe and buffer).

-

Washing: Wash the membrane under stringent conditions to remove unbound and non-specifically bound probe.[26]

-

Detection: Expose the membrane to X-ray film (for radioactive probes) or use a chemiluminescent detection system to visualize the BADH mRNA bands. The intensity of the bands provides a measure of the relative abundance of the transcript.[27][28]

Western Blot Analysis of BADH Protein

Western blotting allows for the detection and semi-quantification of the BADH protein.[29][30]

Caption: Workflow for Western blot analysis of BADH protein.

Methodology:

-

Protein Extraction: Extract total protein from plant tissues using a suitable lysis buffer. Quantify the protein concentration using a method like the BCA assay.

-

SDS-PAGE: Separate 20-50 µg of total protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunodetection:

-

Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to BADH.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[31]

-

This compound Dehydrogenase (BADH) Enzyme Activity Assay

This spectrophotometric assay measures the enzymatic activity of BADH by monitoring the reduction of NAD(P)+ to NAD(P)H.[32][33]

Caption: Workflow for BADH enzyme activity assay.

Methodology:

-

Enzyme Extraction: Prepare a crude protein extract from plant tissues in an appropriate buffer.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

-

Buffer (e.g., 100 mM potassium phosphate, pH 8.0)

-

NAD+ or NADP+ (e.g., 0.3 mM)

-

This compound (e.g., 1.0 mM) as the substrate.

-

-

Enzyme Reaction: Initiate the reaction by adding the protein extract to the reaction mixture.

-

Spectrophotometric Measurement: Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of increase in absorbance is proportional to the rate of NAD(P)H formation and thus to the BADH activity.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H at 340 nm (6.22 mM-1 cm-1). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute.[32]

Conclusion

The regulation of gene expression by this compound is a multifaceted process central to the adaptation of organisms to environmental stress. The intricate signaling networks involving MAPK, ABA, and JA converge to modulate the expression of key genes like BADH, thereby controlling the levels of the osmoprotectant glycine betaine. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of plant science, molecular biology, and drug development. A thorough understanding of these regulatory mechanisms is crucial for the development of novel strategies to enhance stress tolerance in crops and for the identification of potential therapeutic targets. Further research is warranted to fully elucidate the direct signaling roles of this compound and to expand our knowledge of the complete repertoire of genes it regulates.

References

- 1. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses [frontiersin.org]

- 3. This compound Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mitogen-activated protein kinase signaling in plants under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. storage.googleapis.com [storage.googleapis.com]

- 8. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 9. Regulation of Abscisic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Feedback Regulation of ABA Signaling and Biosynthesis by a bZIP Transcription Factor Targets Drought-Resistance-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. ijgpb.journals.ikiu.ac.ir [ijgpb.journals.ikiu.ac.ir]

- 18. researchgate.net [researchgate.net]

- 19. Plastid-Expressed this compound Dehydrogenase Gene in Carrot Cultured Cells, Roots, and Leaves Confers Enhanced Salt Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. elearning.unite.it [elearning.unite.it]

- 22. mdpi.com [mdpi.com]

- 23. gene-quantification.de [gene-quantification.de]

- 24. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 25. Strategies for Detecting mRNA | Thermo Fisher Scientific - SG [thermofisher.com]

- 26. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Northern blot analysis for expression profiling of mRNAs and small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Quantification of mRNA levels using northern blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. google.com [google.com]

- 31. Badh2, Encoding this compound Dehydrogenase, Inhibits the Biosynthesis of 2-Acetyl-1-Pyrroline, a Major Component in Rice Fragrance - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 33. This compound dehydrogenase: assay and partial purification - PubMed [pubmed.ncbi.nlm.nih.gov]

betaine aldehyde as a potential biomarker for metabolic stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic stress, characterized by cellular imbalances in response to conditions like nutrient overload, oxidative stress, and endoplasmic reticulum (ER) stress, is a cornerstone of prevalent pathologies including nonalcoholic fatty liver disease (NAFLD), cardiovascular disease, and type 2 diabetes. The identification of sensitive and specific biomarkers to detect and monitor metabolic stress is a critical unmet need in both clinical diagnostics and drug development. This technical guide explores the emerging potential of betaine (B1666868) aldehyde, a key intermediate in the choline (B1196258) oxidation pathway, as a novel biomarker for metabolic stress. We provide a comprehensive overview of its biochemical context, the rationale for its use as a biomarker, detailed experimental protocols for its quantification and related enzyme activity assays, and a summary of relevant quantitative data.

Biochemical Context: The Choline Oxidation Pathway

Betaine aldehyde is a transient metabolite produced exclusively during the two-step mitochondrial oxidation of choline to glycine (B1666218) betaine (hereafter referred to as betaine).[1][2] This pathway is crucial for cellular homeostasis, as its final product, betaine, serves two primary functions:

-

Osmoprotection: Betaine is a potent organic osmolyte, accumulated by cells to protect against osmotic stress and stabilize protein structure.[1][3]

-

Methyl Donation: Betaine is a critical methyl donor for the remethylation of homocysteine to methionine, a vital step for synthesizing the universal methyl donor S-adenosylmethionine (SAM).[4]

The pathway is catalyzed by two key enzymes:

-

Choline Dehydrogenase (CHDH) or Choline Oxidase: A mitochondrial inner membrane enzyme that catalyzes the first, rate-limiting step—the oxidation of choline to this compound.[2][5]

-

This compound Dehydrogenase (BADH): A mitochondrial matrix or cytosolic enzyme that rapidly and irreversibly oxidizes this compound to betaine, using NAD(P)+ as a cofactor.[3][4]